Hermitamide B is a lipopeptide compound isolated from the marine cyanobacterium Lyngbya majuscula, found in Papua New Guinea. It belongs to a class of compounds known as hermitamides, which are noted for their structural similarity to jamaicamides. These compounds have garnered attention due to their potential as ligands for human voltage-gated sodium channels, particularly the hNa(V) channel, which plays a critical role in neuronal signaling and excitability .
Hermitamide B is derived from Lyngbya majuscula, a cyanobacterium that thrives in marine environments. The classification of hermitamide B falls under lipopeptides, which are characterized by their lipid and peptide components. This class of compounds is often recognized for their bioactive properties, including antimicrobial and neuroprotective effects .
The synthesis of hermitamide B has been achieved through various methodologies, primarily focusing on total synthesis techniques. A notable approach involves the asymmetric total synthesis using chiral intermediates derived from lyngbic acid. The key steps in the synthesis include:
The final steps yield hermitamide B with high efficiency, showcasing yields of 88% when coupled with tryptamine .
Hermitamide B features a complex molecular structure characterized by its lipopeptide nature. The molecular formula is C₁₈H₃₃N₃O₄S, with a molecular weight of approximately 373.54 g/mol. The structure includes a fatty acid tail linked to a peptide backbone, which contributes to its biological activity.
Hermitamide B undergoes various chemical reactions that highlight its reactivity profile:
The mechanism of action for hermitamide B primarily involves its interaction with voltage-gated sodium channels. Upon binding to these channels, hermitamide B stabilizes the inactive state of the channel, preventing the flow of sodium ions into neurons. This blockade results in reduced neuronal excitability and has implications for pain management and seizure control.
Hermitamide B exhibits several notable physical and chemical properties:
These properties are essential for its application in pharmaceutical formulations .
Hermitamide B has significant potential in scientific research and pharmacology:
The filamentous marine cyanobacterium Lyngbya majuscula (reclassified as Moorea producens) thrives in tropical and subtropical coastal ecosystems, forming benthic mats in shallow waters ≤30 meters deep. This organism exhibits remarkable biogeographical distribution, with toxic blooms documented in Papua New Guinea, Hawaii, Guam, and Australia’s Moreton Bay [2] [5] [8]. These proliferations correlate strongly with anthropogenic nutrient influx (particularly nitrogen and phosphorus from agricultural runoff) combined with elevated sea temperatures during calm summer months. The resulting dense surface mats—locally termed "fireweed"—exert multifaceted ecological impacts: smothering seagrass habitats, reducing biodiversity through physical displacement, and releasing allelopathic compounds that deter grazers [5] [8].
Lyngbya majuscula’s evolutionary success derives partly from its complex secondary metabolome, comprising >70 structurally diverse bioactive molecules. These metabolites function as chemical defenses against predation, with studies demonstrating reduced grazing pressure from fish and invertebrates on toxic strains compared to non-toxic variants [5]. Hermitamide B exemplifies this ecological strategy, originally isolated from a Papua New Guinea bloom using brine shrimp (Artemia salina) toxicity-guided fractionation. Its co-occurrence with structurally related malyngamides suggests shared biosynthetic origins within ecological niches [1] [9].
Table 1: Bioactive Compounds from Lyngbya majuscula with Ecological and Pharmacological Relevance
Compound | Chemical Class | Ecological Function | Bioactivity | Source Location |
---|---|---|---|---|
Hermitamide B | Malyngamide-type lipopeptide | Predation deterrent | Sodium channel blockade | Papua New Guinea |
Lyngbyatoxin A | Indole alkaloid | Grazing inhibition | Tumor promotion, dermatitis | Hawaii |
Debromoaplysiatoxin | Phenolic bislactone | Anti-fouling agent | Protein kinase C activation | Marshall Islands |
Malyngamide C | Hybrid polyketide-peptide | Chemical defense | Cytotoxicity, PDF inhibition | Okinawa, Japan |
Aurilide B | Depsipeptide | Pathogen resistance | Apoptosis induction | Guam |
Biosynthetically, hermitamide B belongs to the malyngamide family characterized by a conserved 7(S)-methoxytetradec-4(E)-enoic acid moiety (lyngbic acid) linked to variable amine units. Genomic analyses of related cyanobacteria (Okeania spp.) reveal that malyngamides derive from polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) hybrid pathways spanning 62–68 kb. A critical step involves LipM-like octanoyltransferases loading octanoate onto the PKS initiation module—a biochemical adaptation enabling efficient transfer of lipid precursors in marine environments. Subsequent modifications include ketoreduction, dehydration, and chain elongation to generate the characteristic E-configured olefin and methoxy group at C-7' [3] [9]. For hermitamide B specifically, lyngbic acid undergoes amide coupling with tryptamine via an acid chloride intermediate, distinguishing it from hermitamide A which incorporates phenethylamine instead [1].
Hermitamide B exemplifies the structural precision of marine neuroactive agents, featuring three pharmacologically critical elements: (1) the 14-carbon lyngbic acid chain with stereospecific (S)-methoxy group at C-7' and E-olefin between C-4'/C-5'; (2) an amide linker enabling conformational rigidity; and (3) an indole-containing tryptamine head group serving as a π-electron system. This architecture shares key motifs with jamaicamides and kalkitoxin—known voltage-gated sodium channel (NaV) ligands from cyanobacteria [4] [7].
Pharmacological evaluation of synthetic hermitamide B enantiomers confirmed its interaction with human voltage-gated sodium channels (hNaV1.2). In electrophysiological patch-clamp studies, (S)-hermitamide B (10 μM) inhibited channel currents by >60%, while the (R)-enantiomer showed negligible activity, highlighting stereodependence [4] [7]. Competitive binding assays using [³H]-batrachotoxin demonstrated dose-dependent displacement at site 2 of hNaV1.2 (Table 2), with (S)-hermitamide B exhibiting 3.2-fold greater potency than phenytoin—a clinically used NaV blocker. Molecular modeling positioned the compound within the batrachotoxin-binding pocket: the lipophilic lyngbic acid chain anchors to hydrophobic residues, the amide carbonyl forms hydrogen bonds with Thr₁₄₀₆, and the indole nitrogen interacts electrostatically with Lys₁₄₂₂ [4].
Table 2: Functional Characterization of Hermitamide B at Voltage-Gated Sodium Channels
Parameter | (S)-Hermitamide B | (R)-Hermitamide B | Phenytoin (Control) | Assay Type |
---|---|---|---|---|
[³H]-BTX displacement (%) | 78.4 ± 3.1* | 22.7 ± 1.9 | 24.5 ± 2.3 | Radioligand binding |
IC₅₀ for hNaV1.2 (μM) | 3.8 ± 0.4 | >100 | 12.1 ± 1.2 | Electrophysiology |
Current inhibition (%) | 62.7 ± 5.3 | <10 | 41.8 ± 3.7 | Patch clamp (10 μM) |
*Data from [4] [7]; Values = mean ± SEM; n≥3 independent experiments
The hermitamide scaffold offers distinct neuropharmacological advantages:
Synthetic access to hermitamide B has been achieved via stereoselective routes featuring Keck allylation for installing the (S)-methoxy center and Johnson-Claisen rearrangement to establish the E-olefin geometry. Carbodiimide-mediated coupling of lyngbic acid with tryptamine completes the synthesis, enabling multi-gram production for detailed pharmacological studies [4] [7].
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7